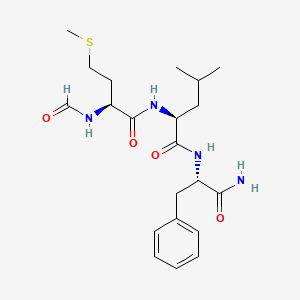![molecular formula C15H23N3O B14447447 N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea CAS No. 77731-49-8](/img/structure/B14447447.png)
N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is a chemical compound that features a urea linkage between a phenyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea typically involves the reaction of azepane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azepane and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Azepane is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the phenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced forms of the urea compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Azepan-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a phenyl group.
2-(Azepan-1-yl)ethyl methacrylate: Contains a methacrylate group instead of a urea linkage.
Uniqueness
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is unique due to its combination of a phenyl group and an azepane ring linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77731-49-8 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H23N3O/c19-15(17-14-8-4-3-5-9-14)16-10-13-18-11-6-1-2-7-12-18/h3-5,8-9H,1-2,6-7,10-13H2,(H2,16,17,19) |
InChI Key |
XCBJUYCMDKCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


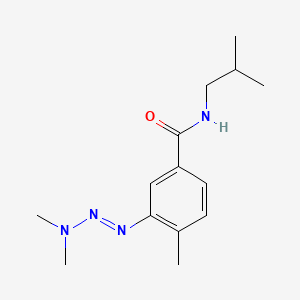


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
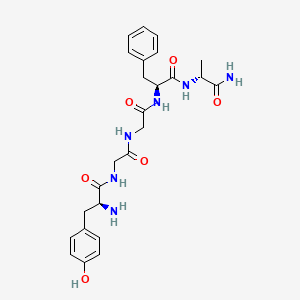
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
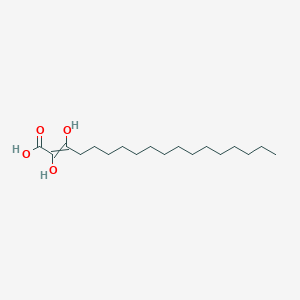

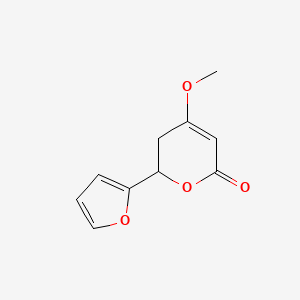
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
